molecular formula C15H23NO3 B13784640 (1R)-N-(t-Butoxycarbonyl)anatoxin a CAS No. 90741-53-0

(1R)-N-(t-Butoxycarbonyl)anatoxin a

Cat. No.: B13784640
CAS No.: 90741-53-0
M. Wt: 265.35 g/mol
InChI Key: HEDASSVHQYNXQV-GLGOKHISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-N-(t-Butoxycarbonyl)anatoxin a is a derivative of anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. The addition of the tert-butoxycarbonyl (Boc) group to anatoxin-a enhances its stability and makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-(t-Butoxycarbonyl)anatoxin a typically involves the protection of the amine group of anatoxin-a with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable production, and employing purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R)-N-(t-Butoxycarbonyl)anatoxin a undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(1R)-N-(t-Butoxycarbonyl)anatoxin a has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-N-(t-Butoxycarbonyl)anatoxin a involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent depolarization of neurons. This can result in neurotoxic effects, which are the basis for its study in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

    Anatoxin-a: The parent compound, known for its potent neurotoxic effects.

    (1R)-N-(t-Butoxycarbonyl)anatoxin a analogs: Various analogs with different substituents on the anatoxin-a structure.

Uniqueness

This compound is unique due to the presence of the Boc group, which enhances its stability and makes it more suitable for certain research applications compared to anatoxin-a and its other analogs .

Properties

CAS No.

90741-53-0

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl (1R)-2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C15H23NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h7,11,13H,5-6,8-9H2,1-4H3/t11?,13-/m1/s1

InChI Key

HEDASSVHQYNXQV-GLGOKHISSA-N

Isomeric SMILES

CC(=O)C1=CCCC2CC[C@H]1N2C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.